
Chlorin e6-NH-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorin e6-NH-NH2 is a derivative of chlorin e6, a well-known photosensitizer used in photodynamic therapy (PDT) for cancer treatment. Chlorin e6 is derived from chlorophyll and has a high photosensitizing ability, making it effective in generating reactive oxygen species (ROS) upon light activation. The addition of the NH-NH2 group to chlorin e6 enhances its properties, making it more effective in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorin e6-NH-NH2 can be synthesized through a series of chemical reactions starting from chlorophyll a. The process involves the extraction of chlorophyll a from natural sources, followed by its conversion to chlorin e6 through hydrolysis and acidification. The NH-NH2 group is then introduced through a nucleophilic substitution reaction using hydrazine hydrate as the reagent. The reaction is typically carried out under mild conditions to prevent the degradation of the chlorin structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. Green synthesis methods, such as using environmentally friendly solvents and reducing reaction times, are often employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Chlorin e6-NH-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered photosensitizing properties.
Reduction: Reduction reactions can modify the electronic structure of the compound, affecting its photophysical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use hydrazine hydrate or other nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include various chlorin derivatives with modified photophysical and photochemical properties. These derivatives can be tailored for specific applications in photodynamic therapy and other fields .
Aplicaciones Científicas De Investigación
Chlorin e6-NH-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in photochemical reactions to generate reactive oxygen species.
Biology: Employed in studies of cellular processes involving oxidative stress and apoptosis.
Medicine: Widely used in photodynamic therapy for cancer treatment due to its ability to generate ROS and induce cell death upon light activation.
Industry: Utilized in the development of photodynamic antimicrobial therapies and as a component in photodynamic coatings for sterilization purposes
Mecanismo De Acción
The mechanism of action of chlorin e6-NH-NH2 involves the generation of reactive oxygen species upon light activation. The compound absorbs light and transitions to an excited state, where it transfers energy to molecular oxygen, producing singlet oxygen and other ROS. These reactive species cause damage to cellular components, leading to cell death. The molecular targets include cellular membranes, proteins, and DNA, which are oxidized and disrupted by the ROS .
Comparación Con Compuestos Similares
Chlorin e6-NH-NH2 is unique compared to other similar compounds due to its enhanced photosensitizing properties and versatility in various applications. Similar compounds include:
Chlorin e6: The parent compound, widely used in photodynamic therapy.
Rhodin g 7 7 1-ethyl ester: A derivative with higher cytotoxicity and dark cytotoxicity compared to chlorin e6.
Chlorin e6-poly(dopamine): A core-shell nanoparticle formulation for enhanced cancer phototherapy.
This compound stands out due to its ability to undergo various chemical modifications, making it suitable for a wide range of applications in photodynamic therapy, antimicrobial treatments, and photochemical research .
Propiedades
Fórmula molecular |
C34H42N10O3 |
|---|---|
Peso molecular |
638.8 g/mol |
Nombre IUPAC |
(17S,18S)-12-ethenyl-7-ethyl-20-(2-hydrazinyl-2-oxoethyl)-18-(3-hydrazinyl-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carbohydrazide |
InChI |
InChI=1S/C34H42N10O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(45)42-35)32(40-25)22(11-30(46)43-36)33-31(34(47)44-37)18(6)26(41-33)14-28-20(8-2)16(4)24(39-28)13-27(19)38-23/h7,12-14,17,21,38-39H,1,8-11,35-37H2,2-6H3,(H,42,45)(H,43,46)(H,44,47)/t17-,21-/m0/s1 |
Clave InChI |
NJRHYTXHORSKPN-UWJYYQICSA-N |
SMILES isomérico |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NN)CC(=O)NN)CCC(=O)NN)C)C)C=C)C |
SMILES canónico |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NN)CC(=O)NN)CCC(=O)NN)C)C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


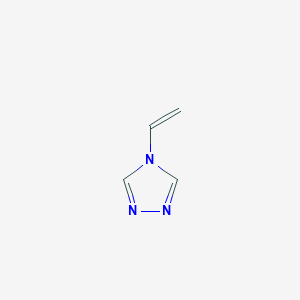


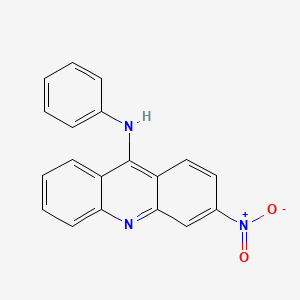
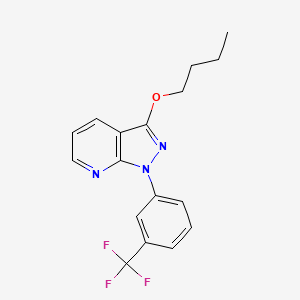
![[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate](/img/structure/B12925044.png)
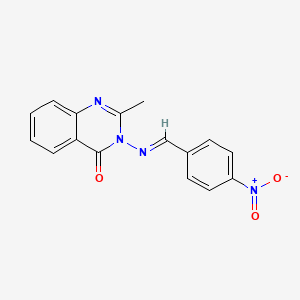
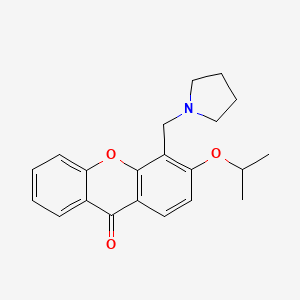

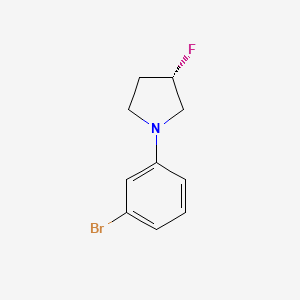
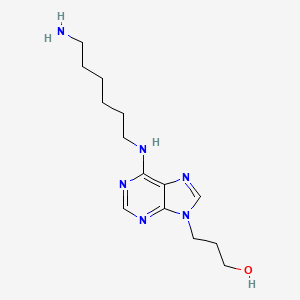
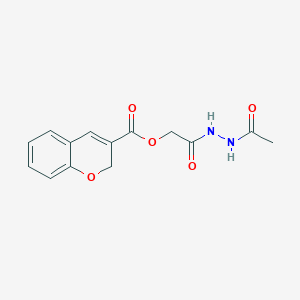
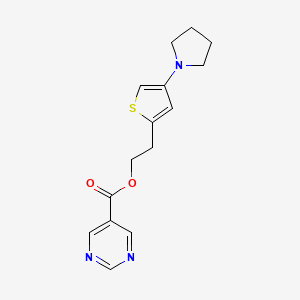
![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)
